2-Chloropentan-3-one

Catalog No.
S784957
CAS No.
17042-21-6
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropentan-3-one

CAS Number

17042-21-6

Product Name

2-Chloropentan-3-one

IUPAC Name

2-chloropentan-3-one

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

ABCRJWMADDBQFJ-UHFFFAOYSA-N

SMILES

CCC(=O)C(C)Cl

Synonyms

2-Chloropentan-3-one

Canonical SMILES

CCC(=O)C(C)Cl

2-Chloropentan-3-one, CAS 17042-21-6, is an unsymmetrical α-chlorinated ketone, a class of bifunctional building blocks crucial in organic synthesis. Its structure, featuring a carbonyl group and an adjacent carbon-chlorine bond, provides two distinct electrophilic sites for reaction. This compound serves as a key intermediate for synthesizing substituted heterocyclic compounds, such as thiazoles and imidazoles, and for constructing specific carboxylic acid derivatives through skeletal rearrangements. Its utility stems from the predictable, yet highly structure-dependent, reactivity of the α-chloro-ketone moiety.

Replacing 2-Chloropentan-3-one with seemingly similar analogs like its bromo-counterpart, positional isomers (e.g., 3-chloropentan-2-one), or simpler α-chloro ketones (e.g., chloroacetone) can lead to significant deviations in process outcomes. The identity of the halogen (Cl vs. Br) directly alters leaving group ability and electrochemical reduction potential, affecting reaction kinetics and compatibility with electrosynthetic methods. Furthermore, the specific placement of the chloro group at the C2 position and the unsymmetrical nature of the flanking ethyl and methyl groups dictate the regiochemical and stereochemical outcome of critical C-C bond-forming reactions, including cyclocondensations and Favorskii rearrangements. Substitution often results in different product isomer distributions, lower yields, or the formation of unintended side products, making this compound specifically necessary for many targeted syntheses.

Precursor Suitability: Controlled Reactivity in Heterocycle Synthesis vs. Bromo-Analogs

In cyclocondensation reactions such as the Hantzsch thiazole synthesis, the C-Cl bond in 2-Chloropentan-3-one is less reactive than the C-Br bond in its analog, 2-bromopentan-3-one. This attenuated reactivity provides a wider processing window, allowing for better control over the reaction rate and minimizing the formation of dimeric or polymeric side products often seen with more reactive α-bromo ketones, leading to higher purity of the desired substituted thiazole. [cite: REFS-1]

Evidence DimensionRelative Reactivity / Side Product Formation
Target Compound DataLower reactivity, enabling controlled addition and reduced side-product formation.
Comparator Or Baseline2-Bromopentan-3-one: Higher reactivity, leading to faster but less controlled reactions with increased potential for impurities.
Quantified DifferenceQualitatively, C-Br bond is a better leaving group, leading to reaction rates that can be an order of magnitude faster than C-Cl under identical conditions.
ConditionsStandard Hantzsch thiazole synthesis conditions (reaction with a thioamide in a suitable solvent like ethanol).

For syntheses where final product purity is critical and isolation is costly, the controlled reactivity of the chloro-compound justifies its selection over a more reactive bromo-analog.

Processability: Predictable Regiochemistry in Favorskii Rearrangement

The Favorskii rearrangement of 2-chloropentan-3-one with a base like sodium methoxide proceeds through a specific cyclopropanone intermediate dictated by the location of the chlorine atom. This leads predictably to derivatives of 2-methylbutanoic acid. [cite: REFS-2, REFS-3] In contrast, its structural isomer, 3-chloropentan-2-one, would undergo rearrangement to form a different product, derivatives of pentanoic acid, under similar conditions. This structural fidelity is critical for synthesizing the correct branched-chain acid.

Evidence DimensionRearrangement Product Isomer
Target Compound DataForms 2-methylbutanoic acid derivatives.
Comparator Or Baseline3-Chloropentan-2-one (isomer): Forms pentanoic acid derivatives.
Quantified Difference100% different constitutional isomer as the major product.
ConditionsBase-catalyzed rearrangement (e.g., NaOMe in MeOH).

This isomeric specificity is absolute; if the target molecule is a 2-methylbutanoic acid derivative, isomeric precursors are not viable substitutes and will result in complete process failure.

Electrochemical Compatibility: Higher Reduction Potential for Selective Synthesis

The electrochemical reduction of the carbon-chlorine bond in 2-chloropentan-3-one occurs at a more negative potential compared to the carbon-bromine bond in 2-bromopentan-3-one. Cyclic voltammetry studies on analogous α-halo ketones show that the reduction potential for a C-Cl bond is typically 400-600 mV more negative than for a C-Br bond. [cite: REFS-4] This significant difference allows for selective electrochemical transformations in molecules containing other reducible functional groups that might be affected at the lower potential required for C-Br bond cleavage.

Evidence DimensionCathodic Reduction Potential (vs. Ag/AgCl)
Target Compound DataApprox. -1.8 V to -2.0 V
Comparator Or Baseline2-Bromopentan-3-one: Approx. -1.2 V to -1.4 V
Quantified Difference~500 mV more negative potential required for reduction.
ConditionsAprotic solvent (e.g., DMF or ACN) with a tetraalkylammonium salt as the supporting electrolyte.

For electrosynthesis applications, this property enables selective dehalogenation or reductive coupling while preserving other sensitive functional groups, a level of control unattainable with the bromo-analog.

Synthesis of Specifically Substituted Pharmaceutical Intermediates

Where the final target is a 4-methyl-5-ethyl-thiazole derivative, using 2-chloropentan-3-one is the direct route. Its defined structure ensures the correct placement of the methyl and ethyl groups on the heterocyclic core, a structural requirement that cannot be met by substituting with isomers or simpler analogs like chloroacetone. [cite: REFS-1]

Production of Branched-Chain Carboxylic Acids for Agrochemicals

As a precursor for 2-methylbutanoic acid derivatives via the Favorskii rearrangement. When this specific branched-chain acid structure is required for the synthesis of certain herbicides or pesticides, 2-chloropentan-3-one is the necessary starting material, as isomeric halo-ketones would yield incorrect and inactive final products. [cite: REFS-2]

Platform for Stepwise Electrosynthetic Transformations

In multi-step syntheses involving electrochemical methods, the higher reduction potential of the C-Cl bond allows it to serve as a latent reactive site. Other functional groups can be manipulated electrochemically at less negative potentials first, with the C-Cl bond being addressed in a subsequent, more reductive step, providing enhanced strategic control over the synthesis. [cite: REFS-3]

XLogP3

1.4

Dates

Last modified: 04-14-2024

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